1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
Description
This compound is a urea-based heterocyclic molecule featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-ylmethyl group and a thiophen-2-ylmethyl moiety. The pyrazole ring contributes to rigidity and hydrogen-bonding interactions, while the tetrahydro-2H-pyran group enhances solubility and metabolic stability.
Properties
IUPAC Name |
1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-15(16-9-14-2-1-7-22-14)18-13-8-17-19(11-13)10-12-3-5-21-6-4-12/h1-2,7-8,11-12H,3-6,9-10H2,(H2,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIFVMOJIPRJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. One common approach is the reaction of tetrahydropyran with appropriate reagents to introduce the pyrazolyl and urea functionalities. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic uses.
Medicine: Research is ongoing to explore its efficacy in treating various diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazolyl urea core is known to bind to certain enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, highlighting key differences in substituents, pharmacophores, and inferred biological activities.
Table 1: Structural Comparison
Key Observations:
Substituent Effects on Target Selectivity: The thiophen-2-ylmethyl group in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking or hydrophobic interactions compared to the phenyl group in the GPR139 antagonist . The benzoimidazol-morpholinomethyl substituent in the Aurora A/STK1 inhibitor () suggests a dual role: the benzoimidazole core may engage in planar interactions with kinase ATP-binding pockets, while the morpholine improves solubility .
Urea vs. Imidazolone Pharmacophores: Urea derivatives (target and Aurora inhibitor) offer strong hydrogen-bond donor/acceptor capabilities, critical for binding polar kinase domains. In contrast, the imidazolone scaffold in the GPR139 antagonist may prioritize conformational flexibility or alternative binding modes .
Tetrahydro-2H-Pyran Contributions: Both the target compound and the Aurora inhibitor incorporate tetrahydro-2H-pyran, a saturated oxygen heterocycle known to enhance metabolic stability and reduce cytochrome P450-mediated degradation compared to linear alkyl chains .
Biological Activity
1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic areas.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a pyrazole ring, a thiophene moiety, and a tetrahydro-pyran substituent. The molecular formula is , with a molecular weight of approximately 284.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₂S |
| Molecular Weight | 284.36 g/mol |
| CAS Number | To be assigned |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA gyrase and topoisomerase enzymes, critical for bacterial DNA replication.
In a comparative study, compounds similar to the target molecule demonstrated minimum inhibitory concentrations (MICs) ranging from to against pathogens like Streptococcus pneumoniae and Staphylococcus aureus .
Anticancer Properties
Compounds containing pyrazole and thiophene rings have also been investigated for their anticancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptosis-related proteins and the generation of reactive oxygen species (ROS).
A notable study revealed that certain pyrazole derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range . The presence of the thiophene moiety is believed to enhance these effects by facilitating interactions with cellular targets.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds are thought to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play pivotal roles in inflammation pathways.
In animal models, administration of similar compounds resulted in reduced edema and inflammation markers, suggesting a beneficial role in treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Compounds that target DNA gyrase and topoisomerase show promise as antibacterial agents.
- Apoptosis Induction : Interaction with cellular pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : Inhibition of inflammatory mediators contributes to its anti-inflammatory properties.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of pyrazole derivatives against E. coli and S. aureus, demonstrating significant inhibition at low concentrations .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that specific modifications to the pyrazole structure enhanced cytotoxicity, indicating structure-activity relationships that guide future synthesis .
- Inflammation Model : An animal model study showed that treatment with related compounds significantly reduced paw edema compared to control groups, supporting their potential use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
